molecular formula C14H16N2 B1662071 2,2'-Dimethylbenzidine CAS No. 84-67-3

2,2'-Dimethylbenzidine

Cat. No.: B1662071
CAS No.: 84-67-3
M. Wt: 212.29 g/mol
InChI Key: QYIMZXITLDTULQ-UHFFFAOYSA-N
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Description

2,2'-Dimethylbenzidine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-amino-2-methylphenyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMZXITLDTULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043860
Record name 2,2'-Dimethylbenzidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-67-3
Record name 2,2′-Dimethyl-4,4′-diaminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethylbenzidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1989
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Record name 2,2'-Dimethylbenzidine
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Record name 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine
Source European Chemicals Agency (ECHA)
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Record name 2,2'-DIMETHYLBENZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O23M27FP1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 40.0 grams, 0.30 moles, of m-nitrotoluene; 24 mL of a 20 percent aqueous solution of sodium hydroxide, and 120 mL ethanol is stirred and heated at gentle reflux. Zinc dust, 69.6 grams, is slowly added to keep the solution boiling without heating. Following addition of the zinc dust, the mixture is heated at reflux for about 4 hours. The hot mixture is filtered by suction, and the zinc residue is washed with ethanol. Concentrated hydrochloric acid is then slowly added to the filtrate. The precipitate formed is collected following filtration and redissolved in hot water. The aqueous solution is thereafter allowed to cool to room temperature and basified with a 20 percent aqueous solution of sodium hydroxide. The resulting DMB is an oil that is extracted with ethyl ether following its formation. Subsequent evaporation of the ethyl ether yields an oil containing 18.3 grams, 57.4 percent, of solids following cooling. Finally, the solid DMB is recrystallized from ethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of m-Tolidine?

A1: m-Tolidine has the molecular formula C14H18N2 and a molecular weight of 214.30 g/mol.

Q2: Are there any available spectroscopic data for m-Tolidine?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers have used techniques like X-ray crystallography [, ], 1HNMR [], and IR spectroscopy [] to characterize m-Tolidine and its derivatives.

Q3: How does m-Tolidine impact the properties of materials it is incorporated into?

A3: Studies on polyimide aerogels show that incorporating m-Tolidine as a diamine can influence various properties:

  • Shrinkage: Aerogels with m-Tolidine exhibit less shrinkage compared to those using p-phenylenediamine, while increasing the m-Tolidine fraction further reduces shrinkage [].
  • Flexibility: Replacing a portion of 4,4'-oxydianiline with m-Tolidine helps maintain the flexibility of thin polyimide aerogel films [].
  • Mechanical Properties: Aerogels incorporating m-Tolidine demonstrate high compressive modulus [].

Q4: What are some potential applications of m-Tolidine?

A4: Based on the research, m-Tolidine shows promise in several applications:

  • Membranes: m-Tolidine has been investigated as a component in polyamide thin-film composite membranes for ethanol dehydration [].
  • Polyimide Aerogels: m-Tolidine is a key building block for polyimide aerogels, which have potential uses in various fields:
    • High-Temperature Insulation: Their high porosity, low density, and good thermal stability make them suitable for insulation in aerospace, automotive, and other high-temperature applications [, , , ].
    • Lightweight Antennas: Their low dielectric constants make them promising substrates for lightweight patch antennas used in aerospace applications [].
    • Nanoparticle Filtration: Polyimide aerogels with tailored pore structures show potential as filter media for removing airborne nanoparticles [].

Q5: How does the structure of m-Tolidine, particularly the methyl groups, affect its properties?

A5: The methyl groups in m-Tolidine introduce steric hindrance, impacting its coplanarity compared to o-Tolidine. Research on dye adsorption by cellulose revealed that o-Tolidine, with a more coplanar structure, has a higher affinity for cellulose than m-Tolidine []. This highlights the influence of steric effects on molecular interactions and subsequent material properties.

Q6: How does modifying the structure of m-Tolidine derivatives affect polymer properties?

A6: Studies on polyimide aerogels demonstrate that incorporating flexible aliphatic spacers between aromatic rings in the diamine backbone, partially replacing m-Tolidine, can further enhance flexibility []. This modification allows for bendable aerogels at greater thicknesses, broadening their potential applications.

Q7: Have computational methods been used to study m-Tolidine or its derivatives?

A7: Yes, researchers have employed molecular simulations to study the curing process of epoxy resins using m-Tolidine and its fluorinated analog, TFMB []. This approach helps predict material characteristics and understand the impact of structural modifications on curing behavior and glass transition temperatures.

Q8: What is the historical context of research on m-Tolidine?

A8: Early studies on m-Tolidine date back to the early 20th century, focusing on its properties as a dye and its colloidal behavior in solution [, , ]. X-ray crystallography studies in the mid-20th century provided insights into its molecular structure [, , ]. More recently, research has shifted towards its applications in high-performance polymers and materials, particularly polyimide aerogels [, , , , , , ]. This shift reflects the evolving interest in m-Tolidine's utility beyond its traditional role as a dye.

Q9: Are there any known alternatives or substitutes for m-Tolidine in specific applications?

A9: Researchers are actively exploring alternative cross-linkers for polyimide aerogels to improve cost-effectiveness and potentially address thermal stability limitations:

  • Triisocyanate: Using a commercially available triisocyanate as a cross-linker has shown promise in producing polyimide aerogels with comparable or even higher compressive moduli than those made with other cross-linkers []. This highlights the potential for developing more cost-effective alternatives to traditional cross-linkers.

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